molecular formula C14H20BrNO B290335 N-(3-bromophenyl)-2-propylpentanamide

N-(3-bromophenyl)-2-propylpentanamide

Cat. No. B290335
M. Wt: 298.22 g/mol
InChI Key: XNHMCINCTRMHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-propylpentanamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a derivative of the popular opioid drug, buprenorphine, which is used for pain relief and opioid addiction treatment. Brorphine has been gaining popularity among researchers due to its unique properties and potential applications in scientific research.

Mechanism of Action

N-(3-bromophenyl)-2-propylpentanamide acts on the mu-opioid receptors in the brain, which are responsible for pain relief and euphoria. It binds to these receptors, resulting in the inhibition of pain signals and the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-propylpentanamide has been shown to have a similar pharmacological profile to other opioids, such as morphine and fentanyl. It has been found to have potent analgesic effects, as well as sedative and respiratory depressant effects. It has also been shown to have a lower risk of dependence and abuse compared to other opioids.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-propylpentanamide in scientific research is its unique properties and potential applications in the study of the central nervous system. However, like all opioids, N-(3-bromophenyl)-2-propylpentanamide has the potential for abuse and dependence, which can be a limitation in laboratory experiments. It is important for researchers to use caution when handling and administering N-(3-bromophenyl)-2-propylpentanamide in laboratory settings.

Future Directions

There are several potential future directions for research on N-(3-bromophenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for opioid addiction, due to its lower risk of dependence and abuse compared to other opioids. Another area of interest is its potential as an analgesic for chronic pain, as it has been shown to have potent analgesic effects. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of N-(3-bromophenyl)-2-propylpentanamide, as well as its potential applications in scientific research.

Scientific Research Applications

N-(3-bromophenyl)-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic effects, similar to other opioids. It has also been shown to have potential as a treatment for opioid addiction, as it has a lower risk of dependence and abuse compared to other opioids.

properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(3-bromophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

XNHMCINCTRMHAB-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Et3N (3.24 mL, 23.25 mmol) was added to a solution of 2-propylpentanoic acid in (2 g, 11.62 mmol) in DMF. The reaction mixture was cooled to 0° C. HATU (6.63 g, 17.4 mmol) was added to the reaction mixture which was stirred for 15 min and then 3-bromoaniline (2.5 g, 17.43 mmol) was added. The reaction mixture was stirred for 2 h at 0° C. The reaction mixture was diluted with H2O, extracted with EtOAc, and organic layer was concentrated under reduced pressure. The residue was washed with pentane to give N-(3-bromophenyl)-2-propylpentanamide as a white solid. Yield (1.6 g, 47%); 1H NMR (400 MHz, CDCl3) δ 7.82 (s, 1H), 7.44 (d, J=8.0 Hz, 1H), 7.23 (d, J=7.6 Hz, 1H), 7.17 (t, J=8.0 Hz, 1H), 7.12 (bs, 1H), 2.21-2.14 (m, 1H), 1.73-1.63 (m, 2H), 1.51-1.45 (m, 2H), 1.43-1.25 (m, 4H), 0.92 (t, J=7.2 Hz, 6H).
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